6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene
Overview
Description
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[321]oct-3-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene typically involves the reaction between 2-acyl-3-imidazoline 3-oxides and hydrazine. This reaction leads to the formation of the desired tetrazabicyclo compound . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the proper formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound through precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
Scientific Research Applications
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: The compound’s derivatives may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various chemical interactions, potentially affecting enzymatic activity and cellular processes. The exact molecular pathways involved depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione
- 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione
- 1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-
Uniqueness
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene stands out due to its specific bicyclic structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to form stable radicals and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6,8-dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10-13(4)17(19)12(2,3)14(16-15-10,18(13)20)11-8-6-5-7-9-11/h5-9,16,19-20H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMQQGFMJFGKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2(C(N(C1(N2O)C)O)(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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